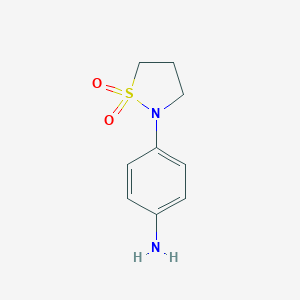

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

Overview

Description

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 . It is used for research purposes and is not intended for medicinal or household use .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The detailed structure can be found in the MOL file associated with its CAS number 90556-91-5 .Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 421.5±47.0 °C and a predicted density of 1.389±0.06 g/cm3 . It is recommended to be stored at 2-8°C .Scientific Research Applications

Anti-Arthritic Applications

Research shows that derivatives of 1,2-isothiazolidine-1,1-dioxide, including 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide, have demonstrated significant potential as antiarthritic agents. These compounds have been found to effectively inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) enzymes. They also suppress the production of interleukin-1 (IL-1) in vitro. Notably, (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474), a derivative, has entered clinical trials for its antiarthritic properties (Inagaki et al., 2000); (Inagaki, 2003).

Synthetic Applications

The compound has been utilized in the synthesis of various pharmacologically relevant molecules. For instance, a study discussed the creation of a library of triazole-containing isothiazolidine 1,1-dioxides using a one-pot multicomponent protocol. This library is significant for small molecular probe discovery, highlighting the versatility of isothiazolidine 1,1-dioxide derivatives in chemical synthesis (Rolfe et al., 2011).

Biological Activity

Several studies have focused on the biological activities of derivatives of isothiazolidine 1,1-dioxide. For instance, some N,N'-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides were synthesized and evaluated for their inhibitory activity toward human leukocyte elastase (HLE) and acetylcholinesterase (AChE). These studies provide insights into the potential therapeutic applications of these compounds in various medical conditions (Zakharova et al., 2010).

Anticancer and Antidiabetic Potential

Recent research has explored the anticancer and antidiabetic potential of spirothiazolidines analogs. One study developed a series of such analogs, demonstrating significant anticancer activities against human breast and liver carcinoma cell lines, as well as potent antidiabetic properties (Flefel et al., 2019).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s worth noting that a similar compound, 2-(4-aminophenyl)benzothiazole, has been reported to exhibit antimicrobial activity . The antimicrobial action was suggested to be due to membrane perturbation and intracellular interactions . It’s possible that 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide may have a similar mode of action, but this needs to be confirmed by further studies.

Pharmacokinetics

The compound’s predicted boiling point is 421.5±47.0 °C , and its predicted density is 1.389±0.06 g/cm3 . Its storage temperature is recommended to be between 2-8°C . These properties may influence the compound’s bioavailability, but more detailed studies are needed to fully understand its pharmacokinetics.

Result of Action

As mentioned earlier, a similar compound has been reported to exhibit antimicrobial activity, suggesting that this compound may also have antimicrobial effects . .

Action Environment

Its storage temperature is recommended to be between 2-8°c , suggesting that temperature may affect its stability

Properties

IUPAC Name |

4-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNTORNTSHTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473522 | |

| Record name | 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90556-91-5 | |

| Record name | 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

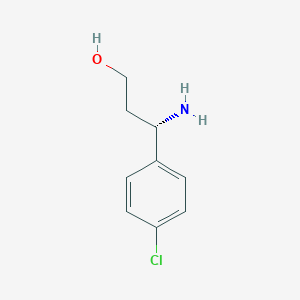

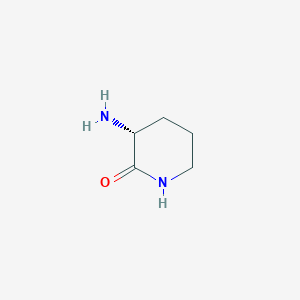

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)